N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide, commonly known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in the transport of chloride ions across the cell membrane, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF). CFTR-Inhibitor-172 has been extensively studied for its potential use in treating CF and other diseases related to CFTR dysfunction.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 involves the binding of the compound to the N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to the inhibition of chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction.
Biochemical and Physiological Effects
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been shown to effectively block the activity of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to a decrease in chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction. N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 is its high potency and specificity for the N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, making it an ideal tool for studying the function of this protein. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172. One area of interest is the development of more potent and selective inhibitors of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein. Another potential direction is the use of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 in combination with other drugs to improve the efficacy of CF treatment. Additionally, research could focus on the potential use of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 in other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Synthesis Methods
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 involves several steps, including the formation of a key intermediate, N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzoic acid, followed by amidation with an amine. The final product is obtained through purification and characterization by various analytical techniques. The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been extensively studied for its potential use in treating CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction. Research has shown that N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 can effectively block the activity of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to a decrease in chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction.
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c20-14-3-9-17(10-4-14)24-18-11-7-16(8-12-18)22-19(23)13-1-5-15(21)6-2-13/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKBGZVTHLQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.